molecular formula C24H40O3 B13749558 3',4'-(Dioctyloxy)acetophenone CAS No. 111195-33-6

3',4'-(Dioctyloxy)acetophenone

Cat. No.: B13749558
CAS No.: 111195-33-6
M. Wt: 376.6 g/mol
InChI Key: RCCOBAWJEWCPAR-UHFFFAOYSA-N
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Description

3',4'-(Dioctyloxy)acetophenone is a substituted acetophenone derivative characterized by two octyloxy (-O-C₈H₁₇) groups attached to the 3' and 4' positions of the acetophenone aromatic ring. Its molecular formula is C₂₄H₃₈O₃, with a molecular weight of 374.56 g/mol (calculated from substituent data in –12). The octyloxy substituents impart significant lipophilicity and steric bulk, distinguishing it from simpler acetophenone derivatives.

Properties

CAS No.

111195-33-6

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

1-(3,4-dioctoxyphenyl)ethanone

InChI

InChI=1S/C24H40O3/c1-4-6-8-10-12-14-18-26-23-17-16-22(21(3)25)20-24(23)27-19-15-13-11-9-7-5-2/h16-17,20H,4-15,18-19H2,1-3H3

InChI Key

RCCOBAWJEWCPAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(=O)C)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-(Dioctyloxy)acetophenone typically involves the alkylation of 3,4-dihydroxyacetophenone with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

3,4-Dihydroxyacetophenone+2Octyl BromideK2CO3,DMF3’,4’-(Dioctyloxy)acetophenone\text{3,4-Dihydroxyacetophenone} + 2 \text{Octyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3',4'-(Dioctyloxy)acetophenone} 3,4-Dihydroxyacetophenone+2Octyl BromideK2​CO3​,DMF​3’,4’-(Dioctyloxy)acetophenone

Industrial Production Methods: Industrial production of 3’,4’-(Dioctyloxy)acetophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’,4’-(Dioctyloxy)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in 3’,4’-(Dioctyloxy)acetophenone can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, Aryl halides, Nucleophiles

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted acetophenones

Scientific Research Applications

3’,4’-(Dioctyloxy)acetophenone has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,4’-(Dioctyloxy)acetophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Influence on Reactivity

  • 3',4'-(Methylenedioxy)acetophenone (C₉H₈O₃, MW 164.16): Features a fused methylenedioxy ring (1,3-benzodioxole), creating a rigid, electron-withdrawing environment. This structure enhances resonance stabilization but reduces steric hindrance compared to dioctyloxy groups. Applications include fragrance intermediates and pharmaceutical precursors .
  • 4'-Hydroxyacetophenone (C₈H₈O₂, MW 136.15): A polar derivative with a hydroxyl group at the 4' position. The -OH group enables hydrogen bonding, increasing solubility in polar solvents. It is widely used in antioxidant and anti-inflammatory formulations .
  • 2-Chloro-3',4'-dihydroxyacetophenone (C₈H₇ClO₃, MW 202.59): Combines electron-withdrawing (Cl) and electron-donating (-OH) groups. The chloro substituent enhances electrophilicity, making it reactive in nucleophilic substitutions. This compound shows cytotoxic activity in pharmaceutical studies .

Key Differences in Electronic Properties

Compound Substituent Type Electronic Effect Steric Hindrance
3',4'-(Dioctyloxy)acetophenone Two octyloxy (-O-C₈H₁₇) Electron-donating (alkyl ether) High
3',4'-(Methylenedioxy)acetophenone Methylenedioxy ring Electron-withdrawing Low
4'-Hydroxyacetophenone Hydroxyl (-OH) Electron-donating Low
2-Chloro-3',4'-dihydroxyacetophenone Chloro (-Cl), dihydroxy Mixed (Cl: withdrawing; OH: donating) Moderate

Physicochemical Properties

Solubility and Lipophilicity

  • This compound: Highly lipophilic due to long alkyl chains, favoring solubility in nonpolar solvents (e.g., hexane, chloroform). This property makes it suitable for lipid-based drug delivery systems .
  • 3',5'-Dimethoxy-4'-hydroxyacetophenone (Acetosyringone) (C₁₀H₁₂O₄, MW 196.20): Moderate solubility in polar solvents (e.g., ethanol) due to methoxy and hydroxyl groups. Used in plant cell culture as a signaling molecule .
  • 4'-Bromo-2-(4-fluorophenyl)acetophenone (C₁₄H₁₀BrFO, MW 293.13): Bromo and fluoro substituents enhance halogen bonding, increasing crystallinity and reducing solubility in aqueous media. Applications include organic electronics .

Thermal Stability

  • This compound: High thermal stability (decomposition >250°C) due to strong van der Waals interactions between alkyl chains. Suitable for high-temperature reactions .
  • 3',4'-(Methylenedioxy)acetophenone: Lower melting point (~80°C) compared to dioctyloxy derivatives, attributed to reduced molecular symmetry .

Pharmaceutical Relevance

  • This compound: Explored as a prodrug scaffold due to its ability to enhance membrane permeability. Used in antiviral and anticancer agent development .
  • Isoprenylated Acetophenones (e.g., Acronyculatin P): Exhibit cytotoxic activity (IC₅₀ = 15.42 µM against P-388 leukemia cells). The branched isoprenyl groups improve target binding compared to linear alkyl chains .
  • Mannich Base Derivatives (e.g., 1-Aryl-3-phenethylamino-1-propanone hydrochlorides): Synthesized from substituted acetophenones, showing potent cytotoxicity. Dioctyloxy derivatives may require modified reaction conditions due to steric hindrance .

Industrial Uses

  • Acetophenone: Common solvent for resins and fragrances. Dioctyloxy derivatives are less volatile, extending their utility in long-lasting perfumes .
  • 3',4'-(Methylenedioxy)acetophenone: Intermediate in synthesizing piperonal, a key component in vanilla and almond flavors .

Biological Activity

3',4'-(Dioctyloxy)acetophenone, with the CAS number 111195-33-6, is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological activity of this compound, exploring its properties, mechanisms of action, and relevant research findings.

Basic Information:

  • Molecular Formula: C24H40O3
  • Molecular Weight: 376.57 g/mol
  • Melting Point: 59-61°C
  • LogP: 7.3678 (indicating high lipophilicity)

The compound is characterized by its dioctyloxy substituents, which enhance its hydrophobic properties and may influence its biological interactions.

The biological activity of this compound is not thoroughly documented in mainstream literature; however, preliminary studies suggest several potential mechanisms:

  • Cell Membrane Interaction: Due to its lipophilic nature, it may integrate into cellular membranes, affecting fluidity and permeability.
  • Enzyme Modulation: There is potential for interaction with various enzymes, although specific targets remain to be elucidated.
  • Antioxidant Properties: Some compounds in the acetophenone family exhibit antioxidant activity, which could be relevant for this compound.

Toxicological Profile

The toxicological properties of this compound have not been fully investigated. Current data suggest:

  • Eye and Skin Irritation: May cause irritation upon contact.
  • Ingestion Risks: Potential gastrointestinal irritation if ingested.
  • Inhalation Risks: Possible respiratory tract irritation.

It is not listed as a carcinogen by ACGIH, IARC, or NTP .

Data Table: Biological Activities and Toxicity Profile

PropertyObservation
Eye IrritationPossible irritation
Skin IrritationPossible irritation
Ingestion EffectsGastrointestinal irritation possible
Inhalation EffectsRespiratory tract irritation possible
Antioxidant ActivityPotentially present (needs investigation)
Antimicrobial ActivityNot yet studied directly
Anti-inflammatory ActivityNot yet studied directly

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